molecular formula C22H21FN4O3 B11248460 N-[2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]propanamide

N-[2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]propanamide

Cat. No.: B11248460
M. Wt: 408.4 g/mol
InChI Key: KIZKQVGVTHYLGO-UHFFFAOYSA-N
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Description

N-(2-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE is a complex organic compound that features a pyridazine ring substituted with fluorophenyl and methylphenyl groups

Properties

Molecular Formula

C22H21FN4O3

Molecular Weight

408.4 g/mol

IUPAC Name

N-[2-[2-(4-fluoroanilino)-2-oxoethyl]-6-(4-methylphenyl)-3-oxopyridazin-4-yl]propanamide

InChI

InChI=1S/C22H21FN4O3/c1-3-20(28)25-19-12-18(15-6-4-14(2)5-7-15)26-27(22(19)30)13-21(29)24-17-10-8-16(23)9-11-17/h4-12H,3,13H2,1-2H3,(H,24,29)(H,25,28)

InChI Key

KIZKQVGVTHYLGO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=NN(C1=O)CC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Substitution Reactions:

    Carbamoylation: The carbamoyl group is introduced via a reaction with an isocyanate derivative.

    Final Coupling: The final step involves coupling the intermediate with propanamide under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(2-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine).

Scientific Research Applications

N-(2-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its properties in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(2-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

N-(2-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE can be compared with similar compounds such as:

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities but differs in its thiazole ring.

    4-Fluoroisobutyrfentanyl: A fluorinated analog with different pharmacological properties.

    Indole Derivatives: Compounds with similar aromatic substitution patterns but different core structures.

The uniqueness of N-(2-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE lies in its specific substitution pattern and the presence of both fluorophenyl and methylphenyl groups, which confer distinct chemical and biological properties.

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